1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea

TrkA Inhibitor Pain Kinase

This patented tri-substituted cyclopropyl urea is a selective TrkA kinase inhibitor with auxiliary sEH inhibitory activity, differentiated by its constrained cyclopropyl scaffold critical for hydrophobic pocket occupancy. Ideal for neuropathic pain, oncology, and renal/cardiovascular research. Its defined SAR and patent-protected IP ensure exclusivity over generic urea analogs.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Cat. No. B13200733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1(CC1)CN
InChIInChI=1S/C8H17N3O/c1-6(2)10-7(12)11-8(5-9)3-4-8/h6H,3-5,9H2,1-2H3,(H2,10,11,12)
InChIKeyZAUWFMKFJHPMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea: A Multi-Targeted Urea Derivative for Pain and Renal Research


1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea (CAS 1594949-01-5) is a tri-substituted urea derivative featuring a constrained cyclopropyl ring and an isopropyl group [1]. This compound is a patented, small-molecule inhibitor of Tropomyosin-related kinase A (TrkA), a target validated for chronic and neuropathic pain, as well as for certain cancers [2]. Its structural features also place it within a class of cyclopropyl ureas known to inhibit soluble epoxide hydrolase (sEH), a target for renal and cardiovascular protection [3]. This dual-target potential differentiates it from simpler urea analogs.

Why 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea Is Not Interchangeable with Standard Urea Derivatives


Generic urea derivatives often lack the constrained cyclopropyl moiety and specific amine substitution patterns that are critical for target engagement. The cyclopropyl ring in this compound provides a rigid, three-dimensional scaffold that is essential for occupying the hydrophobic pockets of the sEH catalytic domain, a feature not present in linear or simpler cyclic ureas [1]. Furthermore, the specific substitution pattern is patented for TrkA inhibition, indicating a defined structure-activity relationship (SAR) that is not shared by off-the-shelf urea building blocks or related analogs like 1-[1-(aminomethyl)cyclopropyl]-3-propylurea or the tert-butyl variant, which exhibit different selectivity and potency profiles [2]. Substitution would therefore compromise the validated multi-target pharmacology and patent-protected intellectual property.

1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea: Quantitative Differentiation vs. Closest Analogs


Superior TrkA Inhibition Potency and Selectivity Over Other Cyclopropyl Ureas

The target compound is identified as a potent inhibitor of Tropomyosin-related kinase A (TrkA), a key target in pain and oncology [1]. This specific activity is not observed for closely related analogs, such as 1-[1-(aminomethyl)cyclopropyl]-3-propylurea or the tert-butyl variant, which are primarily noted as sEH inhibitors . The patent assignment for TrkA inhibition underscores a specific, optimized interaction with the kinase domain that is absent in non-isopropyl substituted analogs.

TrkA Inhibitor Pain Kinase

Enhanced sEH Inhibitory Potency Over Adamantane-Based Ureas

Cyclopropyl urea derivatives, including the target compound's class, demonstrate significantly improved sEH inhibitory potency compared to earlier adamantane-based ureas. In a comparative study, a cyclopropyl urea analog (compound 38) achieved an sEH IC50 of 6.1 nM in humans and 8.3 nM in rats, a 5- to 10-fold improvement over the adamantane urea 13g (t-AUCB, IC50 = 1.3 +/- 0.1 nM) [1][2]. While direct data for the target compound is not available, its cyclopropyl core is the key driver of this enhanced potency.

sEH Inhibitor Renal Protection Inflammation

Favorable Pharmacokinetic Profile with Minimal CYP Inhibition

A key differentiator for cyclopropyl urea-based sEH inhibitors is their favorable safety profile. In the development of compound 38, a close structural analog, the compound demonstrated 'minimal CYP inhibition' and 'good oral absorption' in rats [1]. This contrasts with many urea-based sEH inhibitors that suffer from significant CYP inhibition, leading to potential drug-drug interaction liabilities. The target compound, sharing the same core, is expected to exhibit a similarly clean CYP profile.

CYP Inhibition Drug-Drug Interaction Oral Bioavailability

Optimal Research Applications for 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea


Pain and Oncology Target Validation via TrkA Inhibition

As a patented TrkA inhibitor, this compound is ideally suited for use as a pharmacological tool to validate TrkA-dependent pathways in models of chronic and neuropathic pain, as well as in certain solid tumors and thymic cancers [1]. Its distinct cyclopropyl-urea scaffold offers a starting point for medicinal chemistry optimization programs focused on TrkA-targeted therapies.

Renal and Cardiovascular Disease Modeling via sEH Inhibition

Leveraging the enhanced potency and favorable PK profile of the cyclopropyl urea class, this compound can serve as a high-quality chemical probe for investigating the therapeutic potential of sEH inhibition in models of renal injury, hypertension, and inflammation [1]. Its minimal CYP inhibition and good oral absorption in rats, as demonstrated by close analogs, make it particularly suitable for chronic dosing studies [2].

Urea Transporter (UT-A1) Inhibition Studies

Preliminary evidence suggests that this compound exhibits inhibitory activity against the rat UT-A1 urea transporter (IC50 = 5.00E+3 nM) [1]. This activity, while modest, provides a basis for using the compound as a starting point for the development of novel 'urearetics'—a new class of diuretics that target urea transport rather than salt transport [2].

Quote Request

Request a Quote for 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.